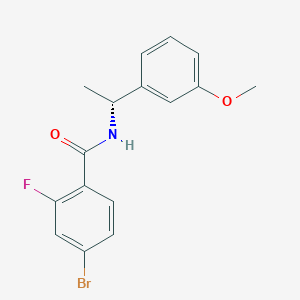
Methyl 3-(allyloxy)-4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(allyloxy)-4-bromobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position and an allyloxy group at the third position on the benzene ring, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(allyloxy)-4-bromobenzoate typically begins with 3-hydroxy-4-bromobenzoic acid.
Esterification: The carboxylic acid group of 3-hydroxy-4-bromobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 3-hydroxy-4-bromobenzoate.
Allylation: The hydroxyl group of Methyl 3-hydroxy-4-bromobenzoate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-(allyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-(allyloxy)-4-aminobenzoate or 3-(allyloxy)-4-thiolbenzoate.
Oxidation: Formation of 3-(epoxyallyloxy)-4-bromobenzoate.
Reduction: Formation of 3-(allyloxy)-4-bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Explored for its potential use in the development of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Methyl 3-(allyloxy)-4-bromobenzoate involves its interaction with specific molecular targets. For instance, in pharmacological applications, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The allyloxy group can participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(methoxy)-4-bromobenzoate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 3-(allyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(allyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: Methyl 3-(allyloxy)-4-bromobenzoate is unique due to the presence of both an allyloxy group and a bromine atom, which confer distinct reactivity and binding properties. The allyloxy group provides a site for further functionalization, while the bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-prop-2-enoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMDPNYHPDEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














